Aqueous pKa and Protonation State Difference
The predicted aqueous pKa of 4-aminopyridine-2-carbonitrile (3.87±0.30) is substantially lower than that of its closest positional isomer 4-aminopyridine-3-carbonitrile (5.73±0.12) . At pH 7.4, the target compound is predominantly deprotonated at the pyridine nitrogen, whereas the 3-carbonitrile isomer retains significant protonation, leading to divergent solubility, membrane permeability, and nucleophilic reactivity profiles.
| Evidence Dimension | Aqueous pKa (predicted) |
|---|---|
| Target Compound Data | 3.87±0.30 |
| Comparator Or Baseline | 4-Aminopyridine-3-carbonitrile (CAS 15827-84-6): 5.73±0.12 |
| Quantified Difference | ΔpKa ≈ 1.86 log units (lower for target compound) |
| Conditions | Predicted values from ChemicalBook; consistent physicochemical calculation methodology |
Why This Matters
This 1.86-unit pKa shift determines the compound's protonation state at physiological and coupling-relevant pH, which is a critical selection criterion for medicinal chemists when choosing a building block for amide coupling, nucleophilic aromatic substitution, or bioconjugation reactions.
